molecular formula C10H12N4O4S B12794716 N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline CAS No. 5440-68-6

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline

Katalognummer: B12794716
CAS-Nummer: 5440-68-6
Molekulargewicht: 284.29 g/mol
InChI-Schlüssel: MDTLCKSUWLYASZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline is a chemical compound with the molecular formula C10H12N4O4S and a molecular weight of 284.29 g/mol . It is known for its unique structure, which includes a dinitroaniline moiety and a methylsulfanylpropylideneamino group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-(methylthio)propanal. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline can be compared with other similar compounds, such as:

    2,4-dinitroaniline: A simpler compound with similar nitro groups but lacking the methylsulfanylpropylideneamino group.

    N-(2-methylsulfanylpropylideneamino)-2,4-diaminoaniline: A derivative where the nitro groups are reduced to amino groups.

    2-(methylthio)propanal: A precursor used in the synthesis of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5440-68-6

Molekularformel

C10H12N4O4S

Molekulargewicht

284.29 g/mol

IUPAC-Name

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C10H12N4O4S/c1-7(19-2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3

InChI-Schlüssel

MDTLCKSUWLYASZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.